Covalent Mechanism Confers Washout-Resistant Inhibition Not Observed with Reversible G9a/GLP Inhibitors
ZZM-1220 covalently binds to Cys1098 of G9a, resulting in sustained inhibition of H3K9me2 and cell proliferation even after compound washout. In contrast, reversible G9a/GLP inhibitors (e.g., UNC0642) lose activity upon removal [1].
| Evidence Dimension | Sustained target inhibition after washout |
|---|---|
| Target Compound Data | Continuous inhibition of H3K9me2 and cancer cell growth after washing out |
| Comparator Or Baseline | Reversible inhibitor (UNC0642): no sustained inhibition after washout |
| Quantified Difference | Not quantified; binary effect: sustained vs. non-sustained |
| Conditions | Cellular washout assay in TNBC cell lines (MDA-MB-231, 4T1) |
Why This Matters
Washout resistance enables prolonged target engagement in ex vivo and in vivo settings, reducing dosing frequency and mimicking irreversible pharmacodynamics.
- [1] Zhang Q, et al. Discovery of novel G9a/GLP covalent inhibitors for the treatment of triple-negative breast cancer. Eur J Med Chem. 2023;261:115841. View Source
